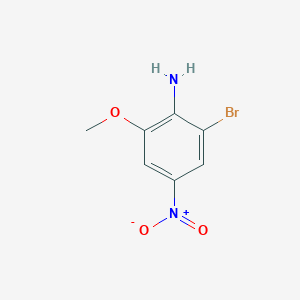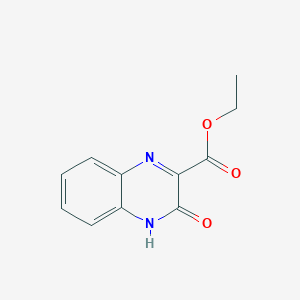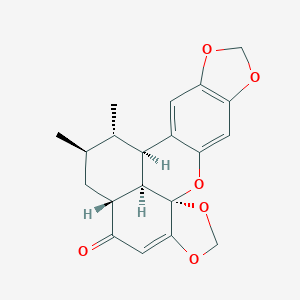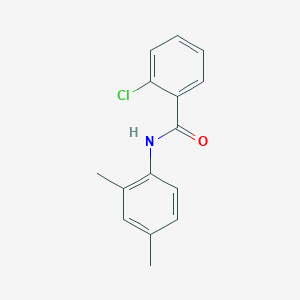
Benzanilide, N-benzyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzanilide, N-benzyl-, is a chemical compound that has been widely used in scientific research for its unique properties. It is a white crystalline solid that is soluble in organic solvents such as ethanol and ether. The compound has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine and biotechnology.
Wirkmechanismus
The mechanism of action of Benzanilide, N-benzyl-, is not fully understood. However, it is believed to interact with various biological molecules such as proteins, enzymes, and DNA. The compound has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.
Biochemische Und Physiologische Effekte
Benzanilide, N-benzyl-, has been shown to have various biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects in animal models. The compound has also been shown to have anticonvulsant and antipsychotic properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Benzanilide, N-benzyl-, in lab experiments include its availability, low cost, and ease of synthesis. The compound has also been shown to have relatively low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, the compound has limitations such as its low solubility in aqueous solutions, which may limit its application in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of Benzanilide, N-benzyl-, in scientific research. One potential future direction is the investigation of its potential as a drug candidate for the treatment of various diseases such as Alzheimer's disease and Parkinson's disease. The compound's unique properties may also be used to develop new diagnostic tools for the early detection of diseases. Furthermore, the compound's mechanism of action may be further investigated to gain a better understanding of its biological effects.
Conclusion
In conclusion, Benzanilide, N-benzyl-, is a chemical compound that has been widely used in scientific research for its unique properties. The compound has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine and biotechnology. The compound has advantages such as its availability, low cost, and ease of synthesis, but also limitations such as its low solubility in aqueous solutions. There are several future directions for the use of Benzanilide, N-benzyl-, in scientific research, including its potential as a drug candidate and the investigation of its mechanism of action.
Synthesemethoden
The synthesis of Benzanilide, N-benzyl-, can be achieved through several methods. One of the most common methods is the reaction of aniline with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of Benzanilide and sodium chloride as a byproduct. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
Benzanilide, N-benzyl-, has been used in various scientific research studies due to its unique properties. It has been used as a model compound to investigate the mechanism of action of other compounds such as drugs and enzymes. The compound has also been used in drug discovery studies to identify potential drug candidates for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
19672-91-4 |
|---|---|
Produktname |
Benzanilide, N-benzyl- |
Molekularformel |
C20H17NO |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
N-benzyl-N-phenylbenzamide |
InChI |
InChI=1S/C20H17NO/c22-20(18-12-6-2-7-13-18)21(19-14-8-3-9-15-19)16-17-10-4-1-5-11-17/h1-15H,16H2 |
InChI-Schlüssel |
QXFPKUXYJBPTCA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Andere CAS-Nummern |
19672-91-4 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate](/img/structure/B172478.png)

![[(1R)-1-chloroethyl]benzene](/img/structure/B172487.png)
![1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine](/img/structure/B172490.png)

![3,9,15,21,42-Pentatert-butyl-25,28,31,34,37-pentaoxaheptacyclo[21.15.7.17,11.113,17.140,44.05,38.019,24]octatetraconta-1,3,5(38),7,9,11(48),13(47),14,16,19(24),20,22,40,42,44(46)-pentadecaene-46,47,48-triol](/img/structure/B172497.png)






